![molecular formula C13H18N2O3 B14252746 N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine CAS No. 188955-44-4](/img/structure/B14252746.png)
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group attached to a glycine molecule, with a methyl group and a propan-2-yl phenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine typically involves the reaction of glycine with N-methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl} chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}alanine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}valine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}leucine
Uniqueness
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine stands out due to its specific structure, which imparts unique reactivity and properties
属性
CAS 编号 |
188955-44-4 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-[methyl-[(4-propan-2-ylphenyl)carbamoyl]amino]acetic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-4-6-11(7-5-10)14-13(18)15(3)8-12(16)17/h4-7,9H,8H2,1-3H3,(H,14,18)(H,16,17) |
InChI 键 |
ITPOTIJWUQGFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


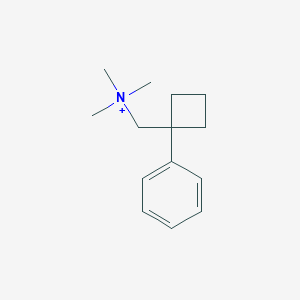
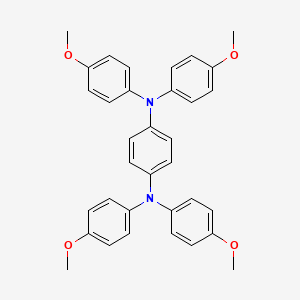
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
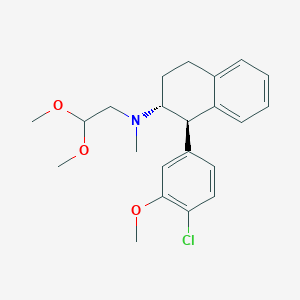
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
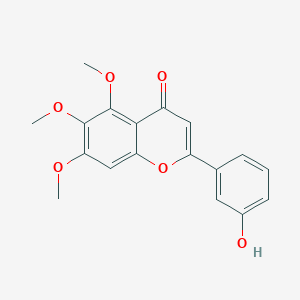
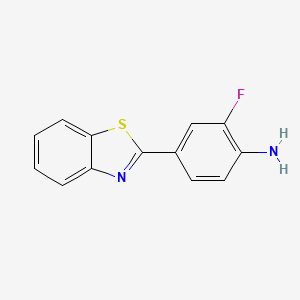
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
